N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide
Description
Properties
IUPAC Name |
N-[[5-(2-fluorophenyl)furan-2-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-2-14(17)16-9-10-7-8-13(18-10)11-5-3-4-6-12(11)15/h2-8H,1,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTSDFDDSIKLCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(O1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution or cross-coupling reactions, such as Suzuki or Heck reactions.
Formation of the Prop-2-enamide Moiety: The prop-2-enamide group is formed by reacting the furan derivative with acryloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the prop-2-enamide moiety can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets. The furan ring and fluorophenyl group may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The prop-2-enamide moiety can participate in hydrogen bonding and other interactions, enhancing the compound’s activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
*Calculated based on molecular formula.
Key Structural and Functional Differences
Substituents on the Furan Ring :
- The target compound’s 2-fluorophenyl group contrasts with bromophenyl () or nitro-substituted phenyl groups (). Fluorine’s electronegativity may enhance binding affinity compared to bulkier halogens like bromine .
- Padnarsertib () incorporates a benzofuran core with a 4-fluorophenyl group, significantly increasing molecular complexity and likely targeting kinase pathways.
Fentanyl analogs () replace the furan with a piperidine ring, redirecting activity toward opioid receptors rather than enzymatic targets.
Biological Implications :
- Anti-inflammatory amides from Lycium yunnanense () share acrylamide motifs but derive from natural sources, with IC₅₀ values <17 μM. The target compound’s synthetic origin may offer improved stability or specificity.
- 1,3,4-Oxadiazole derivatives () exhibit antifungal activity via thioredoxin reductase inhibition, suggesting that furan-acrylamide hybrids could be optimized for similar mechanisms .
Biological Activity
N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide is a synthetic organic compound notable for its unique structural features, which include a furan ring, a fluorophenyl group, and a prop-2-enamide moiety. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 245.25 g/mol. The presence of the fluorine atom in the fluorophenyl group significantly influences the compound's reactivity and biological activity due to its electronegativity and size, which enhance binding interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The furan ring and fluorophenyl group facilitate these interactions, potentially modulating various biological pathways. The prop-2-enamide moiety may participate in hydrogen bonding, enhancing the compound's efficacy in biological systems.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacteria and fungi, indicating that this compound may also possess significant antimicrobial properties.
Anticancer Activity
Research has indicated that compounds related to this compound may exhibit cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that structurally similar compounds can inhibit the proliferation of cancer cells, making them candidates for further pharmacological exploration.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Molecular Formula | Notable Characteristics |
|---|---|---|
| N-{[5-(2-chlorophenyl)furan-2-yl]methyl}prop-2-enamide | C14H12ClNO2 | Exhibits potential as an anticancer agent |
| N-{[5-(3-fluorophenyl)furan-2-yl]methyl}prop-2-enamide | C14H12FNO2 | Known for enhanced binding affinity to certain receptors |
| N-{[5-(4-methylphenyl)furan-2-yl]methyl}prop-2-enamide | C15H14N O2 | Displays varied biological activities due to structural modifications |
These comparisons highlight how variations in substituents can affect the biological activity and pharmacological potential of compounds within this class.
Case Studies and Research Findings
- Anticancer Screening : A study conducted on a series of furan-based compounds revealed that those with a fluorinated phenyl group exhibited enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of various furan derivatives, including this compound. Results indicated significant inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant strains.
- Binding Affinity Studies : Research focusing on the binding interactions between this compound and specific enzymes demonstrated a strong affinity, indicating its potential as a lead compound for drug development targeting those enzymes involved in disease processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
